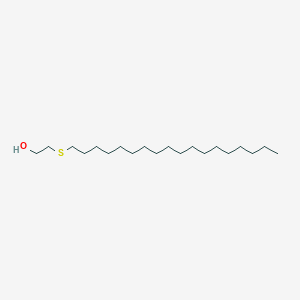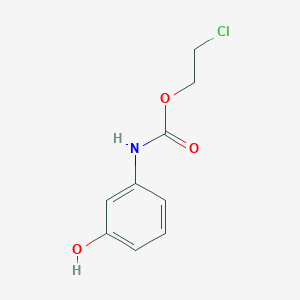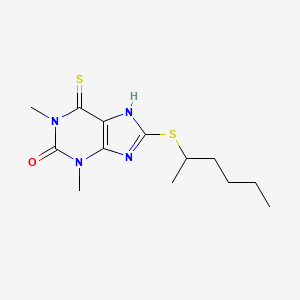![molecular formula C11H13ClN4 B14002535 4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile CAS No. 78604-26-9](/img/structure/B14002535.png)
4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a hydrazinyl group and a 4-chlorobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobutylamine with hydrazine to form the intermediate 4-chlorobutylhydrazine. This intermediate is then reacted with 4-cyanobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobutyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the benzonitrile core.
Reduction: Reduced forms of the hydrazinyl group or the nitrile group.
Substitution: Substituted derivatives where the chlorobutyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(4-chlorobutylimino)hydrazinyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitrile group.
4-(2-(4-chlorobutylimino)hydrazinyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
78604-26-9 |
|---|---|
Fórmula molecular |
C11H13ClN4 |
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
4-[2-(4-chlorobutylimino)hydrazinyl]benzonitrile |
InChI |
InChI=1S/C11H13ClN4/c12-7-1-2-8-14-16-15-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8H2,(H,14,15) |
Clave InChI |
KYQRMHWFNQEZNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)NN=NCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


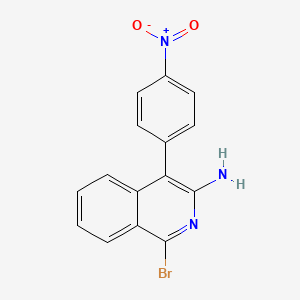
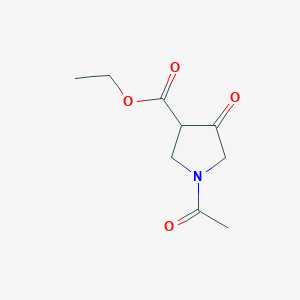
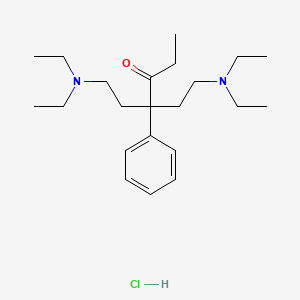
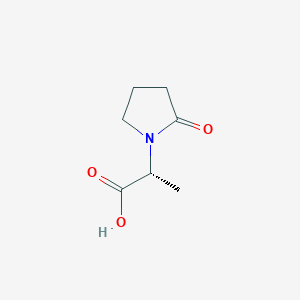

![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
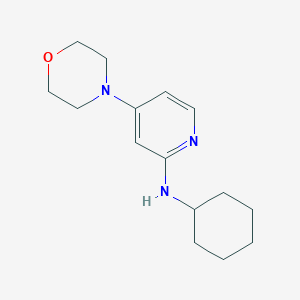
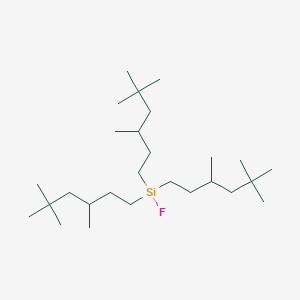
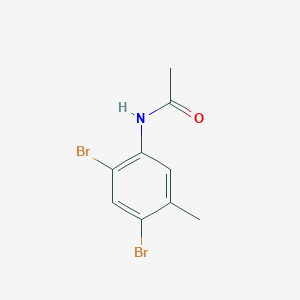
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
